4-Oxatetradecanoic acid
Overview
Description
4-Oxatetradecanoic acid is a specialized fatty acid with a unique structural feature: an ether-linked oxygen atom replacing a methylene group within the aliphatic chain, specifically at the fourth carbon from the carboxyl end . This modification introduces an ether linkage, which alters the chemical and physical properties of the molecule compared to typical straight-chain fatty acids . The presence of the ether bond in this compound affects its oxidation stability and hydrophobicity, making it an interesting subject for research in materials science and organic chemistry .
Mechanism of Action
Mode of Action
It is known that it interacts with its targets (fungus and hiv-1) in a way that inhibits their growth and replication . More research is needed to fully understand the specific interactions and changes that occur.
Biochemical Pathways
Given its fungicidal and antiviral properties, it is likely that it interferes with essential biochemical pathways inCryptococcus neoformans and HIV-1, leading to their inhibition .
Result of Action
The primary result of the action of 4-Oxatetradecanoic acid is the inhibition of growth and replication of Cryptococcus neoformans and HIV-1 . This leads to a decrease in the population of these pathogens, contributing to their control and management.
Biochemical Analysis
Biochemical Properties
4-Oxatetradecanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to inhibit the replication of human immunodeficiency virus I (HIV-I) and exhibit fungicidal properties against Cryptococcus neoformans . The compound interacts with myristoyl-CoA:protein N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristate from CoA to the amino-terminal glycine residue of nascent eukaryotic cellular and viral proteins . This interaction is crucial for the inhibition of viral replication and the antifungal activity of this compound.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It has been shown to inhibit the growth of Cryptococcus neoformans and Candida albicans, major causes of systemic fungal infections . The compound also reduces the replication of HIV-I in human T-lymphocyte cell lines . These effects are mediated through the inhibition of N-myristoylation, a critical post-translational modification required for the proper functioning of several proteins involved in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound inhibits NMT, preventing the myristoylation of proteins essential for viral assembly and fungal growth . This inhibition leads to a reduction in the replication of HIV-I and the growth of Cryptococcus neoformans and Candida albicans . Additionally, this compound may induce changes in gene expression, further contributing to its antiviral and antifungal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a storage temperature of -20°C . In vitro studies have shown that this compound can produce a significant reduction in viable cell numbers within hours of administration . Long-term effects on cellular function include sustained inhibition of fungal growth and viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated a clear dose-response relationship, with higher concentrations of the compound leading to more pronounced antifungal and antiviral effects . At high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as NMT . The compound’s inhibition of NMT disrupts the normal metabolic flux, leading to alterations in metabolite levels and the inhibition of protein myristoylation . These effects are critical for the compound’s antifungal and antiviral activities.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles This localization is crucial for the compound’s activity, as it ensures that this compound reaches its target sites within the cell
Preparation Methods
4-Oxatetradecanoic acid can be synthesized through a multi-step process starting with either 1,2-O-isopropylidene-rac-glycerol or 1,2-O-isopropylidene-(S)-glycerol . The key step in the synthesis is the selective monosilylation of a dibutylstannylene intermediate . The overall yield of this process ranges from 11-14%
Chemical Reactions Analysis
4-Oxatetradecanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups within the molecule.
Substitution: The ether linkage allows for substitution reactions, where the oxygen atom can be replaced or modified under certain conditions.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and specific catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Oxatetradecanoic acid has several scientific research applications:
Comparison with Similar Compounds
4-Oxatetradecanoic acid is unique due to its ether-linked oxygen atom within the aliphatic chain . Similar compounds include:
Myristic acid: A straight-chain fatty acid without the ether linkage.
4-Thiatetradecanoic acid: Contains a sulfur atom instead of an oxygen atom in the aliphatic chain.
2-Methoxy-4-oxatetradecanoic acid: A derivative with a methoxy group at the second carbon.
These similar compounds differ in their structural modifications, which affect their chemical and physical properties, as well as their biological activities.
Properties
IUPAC Name |
3-decoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(14)15/h2-12H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHDTBQHXSLEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225195 | |
Record name | 4-Oxatetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7420-16-8 | |
Record name | 4-Oxatetradecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxatetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Oxatetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any other potential antiviral activities associated with 4-oxatetradecanoic acid?
A1: Interestingly, this compound has also been found to inhibit the replication of Human Immunodeficiency Virus I (HIV-1) []. This finding suggests broader antiviral potential for this compound, although further research is needed to elucidate the specific mechanisms underlying this activity and to explore its effectiveness against other viruses.
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